5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
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Overview
Description
5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring fused with a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thiopyran ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid include:
- 4-Iodobenzoic acid
- Other pyrazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a pyrazole ring with a thiopyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2098050-27-0 |
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Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-2-4-12-9(10(13)14)7-6-17(15,16)5-3-8(7)11-12/h1H,3-6H2,(H,13,14) |
InChI Key |
RUPJETWQVLZGCJ-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O |
Canonical SMILES |
C#CCN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O |
Origin of Product |
United States |
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